![molecular formula C9H18O2 B14365648 [(2S,3R)-3-Hexyloxiran-2-yl]methanol CAS No. 90125-52-3](/img/structure/B14365648.png)
[(2S,3R)-3-Hexyloxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3R)-3-Hexyloxiran-2-yl]methanol is a chiral epoxide compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique three-dimensional structure, which includes an oxirane ring and a hexyloxy group. The stereochemistry of this compound is crucial for its reactivity and interaction with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-Hexyloxiran-2-yl]methanol typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts. The reaction is carried out in the presence of tert-butyl hydroperoxide, which acts as the oxidizing agent. The reaction conditions are usually mild, with temperatures maintained around 0-5°C to ensure high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of immobilized catalysts and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3R)-3-Hexyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the epoxide ring to diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Substitution: Functionalized derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
[(2S,3R)-3-Hexyloxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for biocatalysis.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of [(2S,3R)-3-Hexyloxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in biocatalysis and enzyme inhibition studies. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards different molecular targets.
Vergleich Mit ähnlichen Verbindungen
[(2S,3R)-3-Hexyloxiran-2-yl]methanol can be compared with other similar compounds such as:
(2S,3R)-3-Methyloxiran-2-yl]methanol: Similar structure but with a methyl group instead of a hexyloxy group.
(2S,3R)-3-Alkyloxiran-2-yl]methanol: Varies in the length and nature of the alkyl chain.
(2S,3R)-3-Benzylmethyloxirane: Contains a benzyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hexyloxy group, which imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
90125-52-3 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
[(2S,3R)-3-hexyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-8-9(7-10)11-8/h8-10H,2-7H2,1H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
UDSPJJHSJCWGQS-BDAKNGLRSA-N |
Isomerische SMILES |
CCCCCC[C@@H]1[C@@H](O1)CO |
Kanonische SMILES |
CCCCCCC1C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


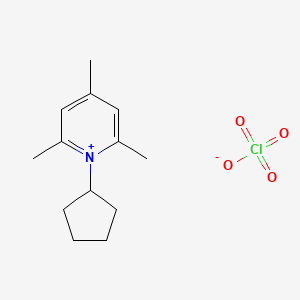

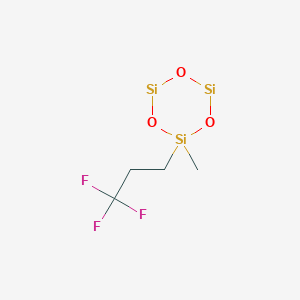

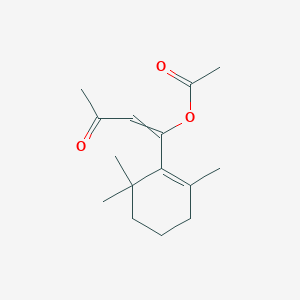
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
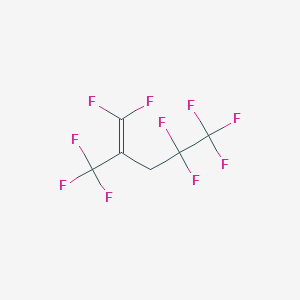
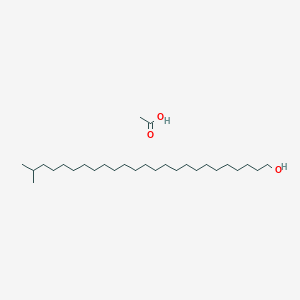
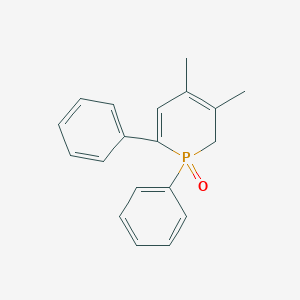
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
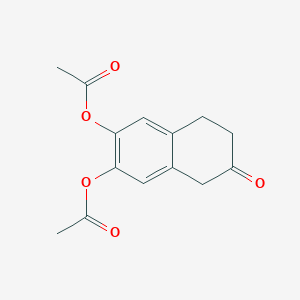
methanone](/img/structure/B14365627.png)

